Lesinurad Impurity 8

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

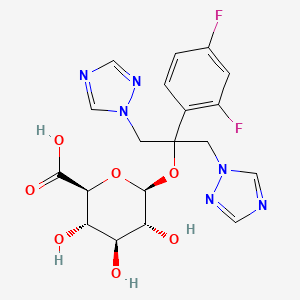

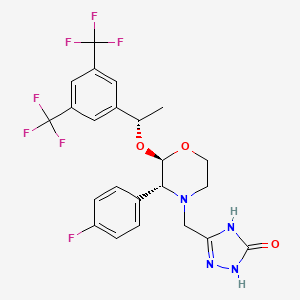

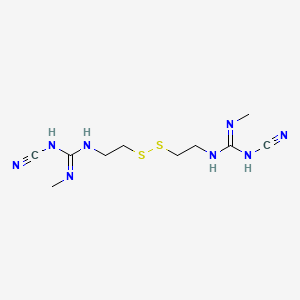

Lesinurad Impurity 8 is a chemical compound with the molecular formula C15H12BrN3O2S and a molecular weight of 378.25 . Its IUPAC name is 2-[[5-bromo-4-(4-methylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid .

Synthesis Analysis

An efficient, practical, and environmentally-friendly synthetic route of Lesinurad has been reported . The main advantages of this route include inexpensive starting materials, mild conditions, and an acceptable overall yield of 38.8% . This procedure is reasonable, reliable, and suitable for industrial production .Molecular Structure Analysis

The molecular structure of Lesinurad Impurity 8 is characterized by the presence of a 5-bromo-4-(4-methylnaphthalen-1-yl)-1,2,4-triazol-3-yl group attached to a sulfanyl acetic acid group .Physical And Chemical Properties Analysis

Lesinurad Impurity 8 is a solid substance with a molecular weight of 378.25 . Its molecular formula is C15H12BrN3O2S .科学的研究の応用

Identification and Control in Synthesis

An unexpected impurity in the synthesis of Lesinurad was observed during the development of a new industrial process. The identification of this critical chlorinated impurity, despite efforts to design a chlorine-free synthesis process, underscores the challenges in pharmaceutical synthesis and the importance of stringent quality control measures. The detection of this impurity led to the understanding that commercial brominating agents could introduce chlorine impurities, emphasizing the need for thorough screening of all reagents and materials used in drug synthesis (Halama et al., 2018).

Analytical Methods for Detection and Quantification

The development of analytical methods to detect and quantify Lesinurad and its impurities is crucial for ensuring the purity and safety of the medication. Techniques such as second derivative spectrophotometry and synchronous spectrofluorometric determination have been applied to the selective determination of Lesinurad in the presence of its oxidative degradation product, highlighting the adaptability and precision of modern analytical chemistry in addressing the challenges posed by pharmaceutical impurities (Attia et al., 2018).

Implications for Drug Safety and Efficacy

The presence of impurities such as Lesinurad Impurity 8 in drug formulations can have significant implications for the drug's safety and efficacy. Research into the pharmacokinetics, pharmacodynamics, and tolerability of Lesinurad in combination with other gout medications, while not directly mentioning Impurity 8, underlines the broader context in which impurities must be considered. Understanding how impurities interact with the primary drug substance and the human body is essential for developing safe and effective treatments (Fleischmann et al., 2014).

作用機序

Target of Action

Lesinurad Impurity 8, like Lesinurad, primarily targets two proteins in the kidney: the Uric Acid Transporter 1 (URAT1) and the Organic Anion Transporter 4 (OAT4) . URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules . OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia .

Mode of Action

Lesinurad Impurity 8 inhibits the activity of URAT1 and OAT4 . By inhibiting URAT1, it prevents the reabsorption of uric acid from the renal tubules, thereby increasing the excretion of uric acid . It also inhibits OAT4, which is associated with diuretic-induced hyperuricemia .

Biochemical Pathways

The inhibition of URAT1 and OAT4 disrupts the normal reabsorption of uric acid in the kidneys, leading to an increase in the renal clearance and fractional excretion of uric acid . This results in a decrease in serum uric acid levels .

Pharmacokinetics

Lesinurad is quickly and practically completely absorbed from the gut . Highest blood plasma concentrations are reached after one to four hours

Result of Action

The primary result of Lesinurad Impurity 8’s action is a reduction in serum uric acid levels . This is achieved through increased excretion of uric acid in the urine . This can help in the management of conditions like gout, where high levels of uric acid can lead to the formation of painful uric acid crystals in the joints .

Action Environment

The action of Lesinurad Impurity 8 can be influenced by various environmental factors. For instance, the presence of other medications, particularly diuretics, can affect its efficacy . Additionally, factors such as the patient’s renal function can impact the drug’s effectiveness and safety profile .

Safety and Hazards

In case of accidental exposure, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, and provide artificial respiration if not breathing . If the chemical comes into contact with skin, it should be washed off with soap and plenty of water . If ingested, rinse the mouth with water and do not induce vomiting .

将来の方向性

特性

IUPAC Name |

2-[[5-bromo-4-(4-methylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O2S/c1-9-6-7-12(11-5-3-2-4-10(9)11)19-14(16)17-18-15(19)22-8-13(20)21/h2-7H,8H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCLZQFKIFSJBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)N3C(=NN=C3Br)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lesinurad Impurity 8 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole](/img/structure/B601792.png)